1,2-Dichlorohexafluoropropane
Overview
Description
1,2-Dichlorohexafluoropropane is a useful research compound. Its molecular formula is C3Cl2F6 and its molecular weight is 220.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dichlorohexafluoropropane. It’s worth noting that this compound has been identified as a compound that harms public health and the environment by destroying ozone in the upper atmosphere .
Properties
IUPAC Name |
1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEUKVSKOHVLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862360 | |
Record name | 1,2-Dichlorohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |
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Molecular Weight |
220.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid, immiscible in water; Boiling point = 33-34 deg C; [MSDSonline] | |
Record name | 1,2-Dichlorohexafluoropropane | |
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CAS No. |
661-97-2, 42560-98-5 | |
Record name | 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661972 | |
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Record name | Dichlorohexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042560985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichlorohexafluoropropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76603 | |
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Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dichlorohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dichlorohexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.786 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of 1,2-Dichlorohexafluoropropane and its related compounds?
A1: Research indicates that this compound (CFC-216ba) and its isomer, 1,3-Dichlorohexafluoropropane (CFC-216ca), have been detected in the atmosphere. [] These compounds, along with HCFC-225ca (a potential substitute), are fluorocarbons that contribute to ozone depletion. While emissions have decreased since the implementation of the Montreal Protocol, ongoing atmospheric presence and emission trends highlight the need for continuous monitoring and potential mitigation strategies to minimize their environmental impact. For more details on their atmospheric abundances and trends, refer to:
Q2: How is computational chemistry being used to study this compound?
A2: While specific computational studies on this compound are not detailed in the abstracts, one paper investigates the "Vibrational spectra, internal rotation potential functions, and force fields of this compound conformers." [] This strongly suggests the use of computational chemistry methods like molecular mechanics, quantum mechanics, or a combination of both, to understand the molecule's conformational flexibility and energy landscape. These insights can be valuable for predicting its physical properties and reactivity.
A2: Yes, one research paper specifically focuses on the "Reaction of chlorine fluorosulfate with 1-trifluoromethoxy-1,2-dichlorotrifluoroethane and this compound." [] While details about the reaction mechanism and products are not provided in the abstract, this research indicates ongoing efforts to understand the reactivity of this compound with other chemical species. Such studies are crucial for developing new synthetic methodologies, understanding potential degradation pathways, and assessing the compound's overall chemical behavior.
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